N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a 1,3,4-oxadiazole core linked to a benzo[d][1,3]dioxole moiety via a carboxamide bridge. The benzo[d][1,3]dioxole system enhances lipophilicity, likely influencing membrane permeability .
Properties
IUPAC Name |
N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-11(2)29(24,25)14-5-3-4-13(8-14)18-21-22-19(28-18)20-17(23)12-6-7-15-16(9-12)27-10-26-15/h3-9,11H,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTULJRTRRLLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
It has been shown that carboxamide containing compounds like this one have demonstrated anticancer activity
Cellular Effects
In cellular studies, N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has shown potent anticancer activity against Hep3B cancer cell line. It has been observed to reduce Hep3B secretions of α-fetoprotein (α-FP), indicating its influence on cell function.
Biological Activity
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential.
Chemical Structure
The compound features a complex structure comprising an oxadiazole ring and a benzo[d][1,3]dioxole moiety. The presence of the isopropylsulfonyl group is believed to enhance its biological activity by modulating interactions with biological targets.
Research indicates that compounds containing oxadiazole rings exhibit diverse biological activities, including anti-inflammatory and anticancer effects. The specific mechanisms of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar oxadiazoles have been shown to inhibit various enzymes involved in disease pathways.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as the Wnt pathway, which is critical in cancer progression and development.
Pharmacological Effects
Several studies have reported on the pharmacological effects of related compounds. For instance:
- Anticancer Activity : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.
- Anti-inflammatory Properties : The presence of sulfonyl groups can enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
A key study investigated the effects of oxadiazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), suggesting strong anticancer potential.
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 5.2 | MCF-7 | Apoptosis induction |
| Compound B | 8.7 | HeLa | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of oxadiazole derivatives to enhance their efficacy and reduce toxicity. For example:
- Structure-Activity Relationship (SAR) : Modifications to the oxadiazole ring structure were shown to significantly alter biological activity. Substituents at specific positions can enhance binding affinity to target proteins.
- In Vivo Studies : Animal models have demonstrated that certain derivatives exhibit favorable pharmacokinetic profiles, including good oral bioavailability and significant plasma concentrations post-administration.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Main Compound : The 1,3,4-oxadiazole ring is a bioisostere for ester or amide groups, offering rigidity and hydrogen-bonding capacity. The benzo[d][1,3]dioxole contributes aromaticity and planar geometry, which may aid in π-π stacking interactions .
- N-[5-(2,3-Dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide (CAS 887875-39-0): Replaces benzo[d][1,3]dioxole with a nitro-thiophene and dihydrodioxin group.
- Thiazol-5-ylmethyl Derivatives (): Incorporate thiazole and imidazolidinone rings, introducing stereochemical complexity (e.g., 4S,5S configurations). Such stereocenters may enhance chiral recognition in enzyme binding but complicate synthesis .
Substituent Effects
Physicochemical and Pharmacokinetic Properties
- Main Compound : Moderate lipophilicity (logP ~2.5–3.5, estimated) due to benzo[d][1,3]dioxole. The carboxamide linker resists hydrolysis, suggesting favorable in vivo stability .
- CAS 757216-74-3 : High aqueous solubility from morpholine sulfonyl but shorter half-life due to ester hydrolysis .
Computational Insights
Density-functional theory (DFT) studies (as in ) could predict thermochemical stability and electronic properties. For example, the isopropylsulfonyl group’s electron-withdrawing nature may lower the HOMO-LUMO gap, increasing reactivity in charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
